molecular formula C18H21NO2 B5773335 N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)acetamide

N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)acetamide

Cat. No.: B5773335
M. Wt: 283.4 g/mol
InChI Key: ULBXASOPJGKYLZ-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)acetamide, also known as A-836,339, is a chemical compound that belongs to the class of anilide derivatives. It is a potent and selective cannabinoid CB1 receptor antagonist that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)acetamide is a potent and selective cannabinoid CB1 receptor antagonist that binds to the CB1 receptor with high affinity. The CB1 receptor is widely distributed in the central nervous system and plays a crucial role in the regulation of various physiological processes, including appetite, pain sensation, mood, and memory. By blocking the CB1 receptor, this compound inhibits the activity of the endocannabinoid system, leading to the modulation of these physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been found to reduce food intake and body weight in obese animals. It has also been shown to reduce anxiety-like behavior and improve depressive-like behavior in animal models of anxiety and depression. Furthermore, this compound has been found to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)acetamide has several advantages for lab experiments. It is a potent and selective CB1 receptor antagonist that can be used to investigate the role of the endocannabinoid system in different physiological processes. It has also been extensively studied for its potential therapeutic applications, making it a useful tool compound for drug discovery. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to use in certain experiments. It can also have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)acetamide. One potential direction is to investigate its potential therapeutic applications in humans. Another direction is to investigate its effects on other physiological processes, such as memory and cognition. Furthermore, the development of more potent and selective CB1 receptor antagonists could lead to the discovery of new therapeutic targets for the treatment of various neurological disorders. Finally, the use of this compound as a tool compound in pharmacological studies could lead to a better understanding of the role of the endocannabinoid system in different physiological processes.

Synthesis Methods

The synthesis of N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)acetamide involves the reaction of 2,3-dimethylphenylamine with 4-ethylphenol in the presence of acetic anhydride and pyridine. The resulting intermediate is then treated with acetic acid and acetic anhydride to yield the final product. The purity of the compound is confirmed by HPLC analysis.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and analgesic effects in preclinical studies. It has also been investigated for its potential to treat obesity, addiction, and other neurological disorders. Furthermore, this compound has been used as a tool compound in various pharmacological studies to investigate the role of the endocannabinoid system in different physiological processes.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-4-15-8-10-16(11-9-15)21-12-18(20)19-17-7-5-6-13(2)14(17)3/h5-11H,4,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBXASOPJGKYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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